Product packaging for Encenicline Hydrochloride(Cat. No.:CAS No. 550999-74-1)

Encenicline Hydrochloride

Cat. No.: B607310
CAS No.: 550999-74-1
M. Wt: 357.3 g/mol
InChI Key: OIJYTJGIDVTCFF-ZOWNYOTGSA-N
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Description

Historical Overview of Preclinical Development and Scientific Interest

The journey of encenicline (B607309) hydrochloride from a laboratory curiosity to a compound of significant scientific interest is rooted in the growing understanding of the α7 nicotinic acetylcholine (B1216132) receptor's role in cognitive processes. nih.gov Preclinical studies formed the bedrock of interest in this compound. In various animal models, encenicline demonstrated the ability to improve memory and cognitive performance. selleckchem.com For instance, in rats with scopolamine-induced memory impairment, encenicline administration was shown to restore memory function in tasks like the object recognition test (ORT). medchemexpress.com This effect was blocked by the selective α7 nAChR antagonist, methyllycaconitine (B43530), confirming the compound's mechanism of action. medchemexpress.com

Further preclinical research highlighted that encenicline could enhance the release of key neurotransmitters like dopamine (B1211576), acetylcholine, and glutamate (B1630785) in critical brain regions such as the cortex and nucleus accumbens. medkoo.com These findings, coupled with its good brain penetration and adequate exposure time, bolstered the scientific community's interest in its potential. medchemexpress.comprobes-drugs.org The promising results from these early studies led to further investigation, including progression into clinical trials to explore its effects on cognitive impairment in conditions like Alzheimer's disease and schizophrenia. drugbank.comclinicaltrialsarena.com

Structural Features of Encenicline Hydrochloride Relevant to Research

The chemical structure of this compound is central to its biological activity. It is identified as (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride. plos.org This specific arrangement of atoms allows it to selectively bind to and partially activate the α7 nAChR. selleckchem.commedchemexpress.com

Key structural characteristics include:

A benzothiophene (B83047) core: This aromatic heterocyclic system is a common scaffold in medicinal chemistry. drugbank.com

A quinuclidine (B89598) moiety: This bicyclic amine is crucial for its interaction with the nicotinic receptor.

A specific stereochemistry (R-enantiomer): The three-dimensional arrangement of the atoms is critical for its selective binding and agonist activity at the α7 nAChR. nih.gov

The interaction of encenicline with the α7 nAChR has been studied through molecular docking analyses, which indicate that it binds to the same aromatic cage as other specific α7 nAChR agonists. patsnap.com The hydrochloride salt form enhances its stability and solubility for research purposes. researchgate.netacs.org The polymorphism of this compound has also been a subject of detailed solid-state investigations, revealing multiple crystalline forms which can influence its physical properties. acs.orgresearchgate.net

Table 1: Binding Affinity of Encenicline

Ligand Receptor Ki (nM) pIC50
Encenicline (EVP-6124) α7 nAChR ([3H]-MLA displacement) 9.98 7.65±0.06
Encenicline (EVP-6124) α7 nAChR ([125I]-α-bungarotoxin displacement) 4.33 8.07±0.04
Acetylcholine (ACh) α7 nAChR ([3H]-MLA displacement) 3000

Data sourced from MedChemExpress. medchemexpress.com

Rationale for Investigating Alpha-7 Nicotinic Acetylcholine Receptor Agonists in Neurobiological Research

The investigation into α7 nAChR agonists like encenicline is founded on the significant role these receptors play in the central nervous system. mdpi.com The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits and is widely expressed in brain regions crucial for cognition, such as the hippocampus and cortex. mdpi.comamegroups.org

The rationale for targeting this receptor in neurobiological research includes:

Modulation of Neurotransmitter Release: Activation of presynaptic α7 nAChRs enhances the release of several neurotransmitters, including acetylcholine, glutamate, and GABA, which are vital for synaptic plasticity and cognitive function. drugbank.comacs.org

Cognitive Enhancement: Numerous studies in animal models have demonstrated that selective α7 agonists can improve various aspects of cognition, including learning, memory, and attention. nih.gov Conversely, blocking these receptors can lead to memory impairments. nih.gov

Neuroprotection and Anti-inflammatory Effects: The α7 nAChR is implicated in neuroprotective pathways. amegroups.org Its activation can have anti-apoptotic effects and can modulate neuroinflammation by inhibiting the production of pro-inflammatory cytokines, a process known as the cholinergic anti-inflammatory pathway. amegroups.orgfrontiersin.orgoup.com

Relevance to Neuropathologies: Alterations in α7 nAChR expression and function have been linked to several brain disorders, including Alzheimer's disease and schizophrenia. mdpi.comnih.gov This makes the receptor a compelling therapeutic target for the cognitive deficits associated with these conditions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18Cl2N2OS B607310 Encenicline Hydrochloride CAS No. 550999-74-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS.ClH/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJYTJGIDVTCFF-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673090
Record name N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550999-74-1
Record name Encenicline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENCENICLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYV1YE9W06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Receptor Interactions of Encenicline Hydrochloride

Binding Affinity and Selectivity Profile

The pharmacological profile of encenicline (B607309) is further defined by its high binding affinity and selectivity for the α7 nAChR subtype.

Competitive binding assays have been utilized to determine the affinity of encenicline for the α7 nAChR. These studies typically involve the use of radiolabeled ligands that are known to bind to the receptor, such as [³H]-methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin. Encenicline competes with these radioligands for binding to the receptor, and the concentration at which it displaces 50% of the bound radioligand is used to calculate its dissociation constant (K_i).

Published studies have reported K_i values for encenicline in the low nanomolar range, indicating a high affinity for the α7 nAChR. For instance, one study found that encenicline displaces [³H]-MLA with a K_i of 9.98 nM and [¹²⁵I]-α-bungarotoxin with a K_i of 4.33 nM. medchemexpress.commedchemexpress.com Another in vitro homogenate binding assay using ³H-NS14492 reported a K_i value of 0.194 nM for encenicline. nih.govfrontiersin.org These findings underscore the potent interaction of encenicline with its target receptor.

Table 1: Dissociation Constants (K_i) of Encenicline for α7 nAChRs

RadioligandK_i (nM)Reference
[³H]-Methyllycaconitine ([³H]-MLA)9.98 medchemexpress.commedchemexpress.com
[¹²⁵I]-α-bungarotoxin4.33 medchemexpress.commedchemexpress.com
³H-NS144920.194 nih.govfrontiersin.org

This table is interactive. Click on the headers to sort the data.

In binding assays, encenicline has demonstrated a significantly higher potency compared to the endogenous agonist, acetylcholine (B1216132) (ACh). medchemexpress.commedchemexpress.com One study reported that encenicline is approximately 300-fold more potent than ACh, which has a K_i of 3 μM in the same [³H]-MLA binding assay. medchemexpress.commedchemexpress.com This high potency allows encenicline to effectively modulate α7 nAChR activity even at low concentrations.

A critical feature of encenicline's pharmacological profile is its selectivity for the α7 nAChR subtype over other nAChR subtypes, particularly the α4β2 nAChR, which is another prevalent nicotinic receptor in the brain. medchemexpress.commedchemexpress.com Functional experiments have shown that encenicline does not activate or inhibit the heteromeric α4β2 nAChRs. medchemexpress.commedchemexpress.com This selectivity is important as it minimizes off-target effects that could arise from interactions with other receptor systems, contributing to a more favorable therapeutic profile.

Interaction with Other Neurotransmitter Receptors (e.g., 5-HT3, 5-HT2B)

Beyond its primary activity at the α7 nicotinic acetylcholine receptor, Encenicline hydrochloride demonstrates notable interactions with certain serotonin (B10506) receptors, specifically the 5-HT3 and 5-HT2B subtypes.

Research findings indicate that this compound acts as an inhibitor of the 5-HT3 receptor. In vitro studies have shown that at a concentration of 10 nM, this compound can inhibit 5-HT3 receptor activity by 51%. medchemexpress.com This interaction is significant as the 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting, as well as modulating neurotransmitter release in the central nervous system.

Furthermore, this compound exhibits antagonist activity at the human 5-HT2B receptor. In competitive binding assays using Chinese Hamster Ovary (CHO) cells expressing the human 5-HT2B receptor, Encenicline was found to displace the radioligand [3H]-mesulergine with a dissociation constant (Ki) of 14 nM. Functional assays, such as the rat gastric fundus assay, have confirmed its antagonist properties, demonstrating an IC50 value of 16 μM. medchemexpress.com

Table 1: Interaction of Encenicline with Serotonin Receptors

Receptor Interaction Type Measurement Value
5-HT3 Inhibition % Inhibition @ 10 nM 51%
5-HT2B Antagonism Ki (displacement of [3H]-mesulergine) 14 nM

Allosteric Modulation and Receptor Dynamics

This compound is classified as a selective α7 nAChR partial agonist. nih.govmdpi.comfrontiersin.org Its mechanism of action involves not only direct activation of the receptor but also a potentiation of the response to the endogenous neurotransmitter, acetylcholine. cncb.ac.cn This characteristic suggests a role in modulating receptor dynamics.

Some research describes the action of Encenicline as "priming" the α7 receptor. fiercebiotech.com At low concentrations, it is believed to prepare the receptor to have an increased response to acetylcholine. fiercebiotech.com This potentiation of the natural agonist's effect is a key feature of its activity. This mechanism may enhance neural processing and cognitive performance by activating brain networks associated with sensory gating and attention. fiercebiotech.com

The dynamics of the α7 nAChR are characterized by rapid activation followed by a period of desensitization, where the receptor becomes temporarily unresponsive to agonists. Like other α7 nAChR agonists, Encenicline's interaction with the receptor is subject to these dynamics. Escalating doses can lead to receptor desensitization, which may limit the therapeutic effect at higher concentrations. frontiersin.orgacs.org This highlights the complex relationship between agonist concentration and the functional state of the receptor. While not formally classified as a positive allosteric modulator (PAM), which typically does not have intrinsic agonist activity, Encenicline's ability to potentiate the acetylcholine response points to a complex interaction with the receptor that goes beyond simple agonism. cncb.ac.cnnih.govresearchgate.net A cryo-electron microscopy study has successfully resolved the structure of the α7-nAChR in a complex with a type-II PAM while also being solved in complex with Encenicline, paving the way for a more detailed atomic-level understanding of its binding and influence on receptor conformation and dynamics. annualreviews.org

Cellular and Subcellular Mechanisms of Action

Impact on Neuronal Excitability and Synaptic Transmission

Encenicline (B607309) modulates neuronal activity and synaptic strength, primarily through its interaction with α7-nAChRs located on GABAergic interneurons. physiology.orgdrugbank.com In hippocampal circuits, the activation of these receptors leads to an increase in the activity of GABAergic interneurons. nih.gov This heightened inhibitory activity results in a greater release of gamma-aminobutyric acid (GABA). drugbank.com

The increased GABAergic inhibitory postsynaptic currents (IPSCs) have a modulatory effect on pyramidal neurons. physiology.orgnih.gov Specifically, in whole-cell recordings from rat CA1 pyramidal neurons, α7-nAChR activation by an agonist led to a moderate suppression of excitability, observed as a reduction in the firing activity triggered by a depolarizing current. nih.gov This suggests that while encenicline is an agonist, its circuit-level effects can include enhanced inhibition.

This modulation of GABAergic activity is a crucial component of the compound's ability to enhance synaptic plasticity, such as long-term potentiation (LTP). physiology.org Studies with the α7-nAChR agonist FRM-17848 showed that it enhances LTP in rat septo-hippocampal slices. This effect was dependent on the modulation of GABAergic activity, as inhibiting GABAA α5-subunit-containing receptors reversed the LTP-enhancing effects of the agonist. physiology.orgnih.gov Therefore, encenicline's impact on synaptic transmission appears to be mediated, at least in part, through a circuit-level enhancement of specific GABAergic pathways. physiology.org

Influence on Intracellular Calcium Homeostasis ([Ca2+]i)

The α7-nAChR is an ion channel with high permeability to calcium ions (Ca2+). patsnap.com The binding of an agonist like encenicline to the α7-nAChR directly gates the channel, allowing for an influx of Ca2+ into the neuron. This process is fundamental to maintaining optimal intracellular calcium concentrations ([Ca2+]i), which is critical for proper neuronal functioning, including processes like synaptic plasticity, gene expression, and neurotransmitter release. patsnap.comresearchgate.net Dysregulation of intracellular calcium signaling has been linked to the pathogenesis of neurodegenerative conditions. researchgate.net While direct studies detailing the specific quantitative effects of encenicline on [Ca2+]i are limited, its action as an α7-nAChR agonist inherently involves the modulation of calcium influx. patsnap.com

Modulation of Neurotransmitter Release in Preclinical Models

Preclinical studies, particularly using in vivo microdialysis in rats, have demonstrated that encenicline significantly modulates the efflux of several key neurotransmitters in brain regions critical for cognition, such as the medial prefrontal cortex (mPFC) and the nucleus accumbens (NAc). researchgate.netglpbio.com

Encenicline has been shown to increase dopamine (B1211576) (DA) efflux in both the mPFC and the NAc. researchgate.net A subcutaneous dose of 0.1 mg/kg resulted in a significant increase in DA release in these areas. researchgate.net This effect follows an inverted U-shaped dose-response curve, a characteristic reported for other α7 nAChR agonists. researchgate.net The effect on dopamine efflux is mediated by the α7-nAChR, as pretreatment with the selective α7-nAChR antagonist, methyllycaconitine (B43530) (MLA), blocked the encenicline-induced increase in cortical dopamine. researchgate.netresearchgate.net

Encenicline also enhances the release of acetylcholine (B1216132) (ACh) in the mPFC. researchgate.net Doses of 0.1 and 0.3 mg/kg increased ACh efflux in this region; however, no significant effect was observed in the NAc. researchgate.net The selective α7-nAChR antagonist MLA only partially blocked the effects of encenicline on ACh efflux, suggesting that other mechanisms may also be involved in its modulation of acetylcholine release. researchgate.netresearchgate.net

Similar to its effect on dopamine, encenicline increases the efflux of glutamate (B1630785) (Glu) in the mPFC and NAc, also exhibiting an inverted U-shaped dose-response curve. researchgate.net This effect was confirmed to be a result of α7-nAChR agonism, as it was significantly blocked by pretreatment with MLA. researchgate.netresearchgate.net

Effects of Encenicline (EVP-6124) on Neurotransmitter Efflux in Rat Brain Regions
NeurotransmitterBrain RegionEffective Dose (s.c.)Observed EffectAntagonist Blockade (MLA)Source
Dopamine (DA)Medial Prefrontal Cortex (mPFC)0.1 mg/kgIncreased EffluxYes researchgate.netresearchgate.net
Dopamine (DA)Nucleus Accumbens (NAc)0.1 mg/kgIncreased EffluxYes researchgate.net
Acetylcholine (ACh)Medial Prefrontal Cortex (mPFC)0.1, 0.3 mg/kgIncreased EffluxPartial researchgate.netresearchgate.net
Acetylcholine (ACh)Nucleus Accumbens (NAc)0.1, 0.3, 1.0 mg/kgNo Significant EffectN/A researchgate.net
Glutamate (Glu)Medial Prefrontal Cortex (mPFC)0.1 mg/kgIncreased EffluxYes researchgate.netresearchgate.net
Glutamate (Glu)Nucleus Accumbens (NAc)0.1 mg/kgIncreased EffluxYes researchgate.net

The hippocampus contains a diverse population of GABAergic inhibitory interneurons that are crucial for regulating circuit function. nih.govfrontiersin.org A primary mechanism of action for α7-nAChR agonists involves the modulation of these cells. drugbank.com The α7-nAChRs are predominantly expressed on GABAergic interneurons within the hippocampus. nih.gov

Glutamate Efflux Modulation

Effects on Neuronal Synchronization and Synaptic Plasticity (e.g., Long-Term Potentiation)

Neuronal synchronization, the coordinated activity of neural populations, is fundamental for cognitive processes such as perception, attention, and memory. numberanalytics.com This temporal coordination allows for the effective processing and integration of information across different brain regions. numberanalytics.comfrontiersin.org Synaptic plasticity, particularly long-term potentiation (LTP), which is a persistent strengthening of synapses, is a crucial mechanism for learning and memory and can enhance the synchronization of neuronal firing. numberanalytics.com

Preclinical research on α7 nicotinic agonists, including Encenicline, has demonstrated effects that may be linked to improved cognitive performance. fiercebiotech.combiospace.comfiercebiotech.com In these studies, activation of the α7 receptor led to an increase in neuronal synchronization and an enhancement of synaptic plasticity, which was measured as an increase in LTP. fiercebiotech.combiospace.comfiercebiotech.com This mechanism is thought to activate and enhance brain networks associated with sensory gating, attention, and cognition, leading to improved neural processing. fiercebiotech.comfiercebiotech.com The α7 nAChR is involved in the inhibitory processes mediated by the release of gamma-aminobutyric acid (GABA) in hippocampal interneurons, which is a potential target for therapeutic intervention. drugbank.com By potentiating the response to the endogenous neurotransmitter acetylcholine, Encenicline may act as a neuromodulator, influencing other neurotransmitter systems like dopamine and glutamate in brain regions such as the prefrontal cortex. nih.gov

Studies in Neuronal Cell Lines (e.g., SH-SY5Y, CHO cells)

To elucidate the specific molecular interactions and functional consequences of Encenicline, researchers have utilized various neuronal and recombinant cell lines.

SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is frequently used in neurobiology as it can be differentiated into a more mature neuron-like phenotype and endogenously expresses α7 nAChRs. patsnap.comnih.govnih.gov These cells have been employed in functional studies to investigate the effects of compounds targeting these receptors. Research involving Encenicline (also referred to as EVP-6124) has utilized these cells for molecular docking analyses, which have shown that the compound binds within the same aromatic cage as other specific α7 nAChR agonists. patsnap.com Functional assays in differentiated SH-SY5Y cells have included the measurement of intracellular calcium ([Ca2+]i) transients to assess the receptor's response to agonist binding. patsnap.com

CHO Cells: Chinese Hamster Ovary (CHO) cells are a common tool in pharmacology for studying the interaction of a compound with a specific receptor in isolation. These cells can be engineered to express a particular human recombinant receptor, allowing for precise characterization of binding affinities and functional activity.

Studies on Encenicline have used CHO cells expressing human 5-HT₂B and 5-HT₂C receptors to evaluate its selectivity. medchemexpress.comszabo-scandic.com In these binding assays, Encenicline was found to displace radiolabeled ligands from these serotonin (B10506) receptors, indicating some level of interaction. medchemexpress.commedchemexpress.com For instance, in CHO cells expressing the human 5-HT₂B receptor, Encenicline displaced [³H]-mesulergine with a Ki of 14 nM. medchemexpress.comszabo-scandic.commedchemexpress.comtargetmol.cn However, functional experiments confirmed that Encenicline is highly selective for the α7 nAChR and does not activate or inhibit heteromeric α4β2 nAChRs. medchemexpress.commedchemexpress.comtargetmol.cn

The following table summarizes key binding affinity data for Encenicline from in vitro studies.

Receptor/Ligand Cell Line/Preparation Affinity (Ki) Reference
α7 nAChR ([³H]-MLA)Not Specified9.98 nM medchemexpress.comtargetmol.cn
α7 nAChR ([¹²⁵I]-α-bungarotoxin)Not Specified4.33 nM medchemexpress.comtargetmol.cn
5-HT₂B Receptor ([³H]-mesulergine)CHO cells14 nM medchemexpress.commedchemexpress.com

Preclinical Pharmacokinetics and Pharmacodynamics in Animal Models

Absorption and Distribution Characteristics in Vivo

Encenicline (B607309) hydrochloride has demonstrated favorable absorption and distribution profiles in preclinical animal models, indicating its ability to reach its intended target in the central nervous system.

Studies in rodents have confirmed that encenicline possesses good brain penetration. frontiersin.orgnih.gov Following oral administration in rats, the compound effectively crosses the blood-brain barrier. nih.gov Brain-to-plasma (B:P) ratios have been reported to be approximately 2 between 1 and 4 hours post-administration, increasing to 5 at the 8-hour mark. nih.gov This suggests that while the clearance of encenicline from the plasma is relatively fast, the compound is effectively taken up and retained in the brain. nih.gov In another study, a single intraperitoneal (i.p.) injection in mice resulted in the peak brain concentration being reached 2 hours after administration, with effective concentrations maintained for at least 4 hours. medchemexpress.com

Table 1: Brain-to-Plasma Ratio of Encenicline in Rats After Oral Administration

Time Post-Administration Brain-to-Plasma (B:P) Ratio
1 - 4 hours ~2
8 hours 5

Data sourced from Prickaerts et al., 2012. nih.gov

In preclinical studies, encenicline has been found to bind moderately to plasma proteins. In rats, the mean unbound fraction (fu) in plasma was determined to be 0.11 ± 0.01, which corresponds to 11% of the compound being unbound and available to distribute into tissues. medchemexpress.com

Brain Penetration Studies in Rodents

Time-Course of Brain and Plasma Concentrations

The temporal dynamics of encenicline concentrations in both brain and plasma have been characterized in rodent models. Following oral administration in rats, the time to reach maximum plasma concentration (Tmax) is approximately 4 hours. medchemexpress.com In the brain, the Tmax is reached earlier, at around 2 hours post-administration. medchemexpress.com Notably, brain concentrations of encenicline remained relatively stable between 2 and 8 hours, suggesting a sustained presence at the site of action. medchemexpress.com

Dose-Proportionality in Animal Models

Preclinical investigations have demonstrated that encenicline exhibits dose-proportional pharmacokinetics. In rats, over an oral dose range of 0.1 to 30 mg/kg, the compound showed a proportional increase in exposure, indicating predictable pharmacokinetic behavior with increasing doses. medchemexpress.com

Target Engagement and Receptor Occupancy Studies in Vivo

Target engagement studies are crucial for understanding the interaction of a drug with its intended receptor in a living organism. For encenicline, these studies have primarily utilized advanced imaging techniques.

Positron Emission Tomography (PET) has been employed to investigate the in vivo receptor occupancy of encenicline at the α7 nAChR in animal models. nih.gov A study in pigs utilized the α7-nAChR specific radioligand ¹¹C-NS14492 to assess target engagement. nih.gov In this methodology, a baseline PET scan is conducted to measure the initial binding of the radioligand to the receptors. Subsequently, a blocking dose of the compound under investigation (in this case, encenicline) is administered, followed by a second PET scan to measure the displacement of the radioligand. nih.gov The difference in radioligand binding between the baseline and blocking scans allows for the calculation of receptor occupancy. nih.gov

In a study comparing encenicline to another α7-nAChR agonist, TC-5619, in pigs, both compounds were shown to block the binding of ¹¹C-NS14492 in vitro. nih.gov However, in the in vivo PET study, intravenous administration of TC-5619 resulted in a substantial α7-nAChR occupancy of approximately 40%, whereas the same dose of encenicline led to a more limited occupancy. nih.gov These findings highlight the importance of in vivo target engagement studies to confirm that a compound not only binds to its target but also achieves sufficient receptor occupancy at therapeutic doses in a living system. nih.gov

Table 2: Preclinical Pharmacokinetic Parameters of Encenicline in Rodents

Parameter Species Value Route of Administration
Tmax (Plasma) Rat 4 hours Oral
Tmax (Brain) Rat 2 hours Oral
Unbound Fraction (fu) in Plasma Rat 0.11 ± 0.01 -
Dose Proportionality Range Rat 0.1 - 30 mg/kg Oral

Data compiled from MedchemExpress product information. medchemexpress.com

In Vitro Autoradiography for Receptor Binding Characterization

In vitro autoradiography has been instrumental in characterizing the binding profile of encenicline hydrochloride, particularly its interaction with the alpha7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). These studies utilize radiolabeled ligands to visualize and quantify the binding of a compound to specific receptor populations in tissue sections.

Detailed research findings from in vitro studies have elucidated the affinity and selectivity of encenicline for the α7-nAChR. In vitro binding and functional assays have confirmed that encenicline is a partial agonist with high selectivity for α7 nAChRs. abmole.commedchemexpress.comresearchgate.netmedkoo.comselleckchem.com It does not activate or inhibit heteromeric α4β2 nAChRs. abmole.commedchemexpress.com A broader selectivity screening revealed that at a concentration of 10 μM, encenicline did not show significant interaction with over 60 other molecular targets, including various receptors, ion channels, and amine transporters. scienceopen.com

One key study employed in vitro autoradiography on pig brain tissue to investigate the target engagement of encenicline using the specific α7-nAChR radioligand, ¹¹C-NS14492. nih.govfrontiersin.org The results demonstrated significant, concentration-dependent binding of the radioligand. nih.govfrontiersin.org Encenicline was shown to effectively block this binding, confirming its role as a competitive ligand at the orthosteric site of the α7-nAChR. nih.govfrontiersin.org The autoradiography revealed a laminar binding pattern in the cortical layers, with a clear differentiation between gray and white matter binding. nih.govfrontiersin.org

Further in vitro homogenate binding assays using ³H-NS14492 in pig frontal cortex determined a dissociation constant (Kd) of 2.1±0.7 nM and a maximum number of binding sites (Bmax) of 15.7±2.0 fmol/mg tissue equivalent for the radioligand. researchgate.net

The binding affinity of encenicline has been quantified through various radioligand displacement assays. These experiments measure the concentration of encenicline required to displace a known radioligand from its target receptor. The compound was found to be approximately 300 times more potent than the endogenous agonist acetylcholine in assays using [³H]-MLA. medchemexpress.commedchemexpress.com While highly selective for the α7-nAChR, encenicline does exhibit some interaction with serotonin (B10506) receptors, notably inhibiting the 5-HT₃ receptor by 51% at a 10 nM concentration and displacing [³H]-mesulergine from the human 5-HT₂B receptor. abmole.commedchemexpress.commedchemexpress.com

Data Tables

Table 1: In Vitro Autoradiography and Binding Assay Details for Encenicline

ParameterDetailsAnimal Model/TissueReference
Technique In Vitro AutoradiographyPig Brain nih.govfrontiersin.org
Radioligand ¹¹C-NS14492Pig Brain nih.govfrontiersin.org
Finding Encenicline competitively blocks ¹¹C-NS14492 binding, confirming interaction with the α7-nAChR orthosteric site.Pig Brain nih.govfrontiersin.org
Technique Homogenate Binding AssayPig Frontal Cortex researchgate.net
Radioligand ³H-NS14492Pig Frontal Cortex researchgate.net
Dissociation Constant (Kd) 2.1 ± 0.7 nMPig Frontal Cortex researchgate.net
Max. Binding Sites (Bmax) 15.7 ± 2.0 fmol/mg tissuePig Frontal Cortex researchgate.net

Table 2: Binding Affinity (Ki) of Encenicline for Various Receptors

ReceptorRadioligand DisplacedKi (Inhibition Constant)Reference
α7 nAChR [³H]-Methyllycaconitine ([³H]-MLA)9.98 nM medchemexpress.comscienceopen.commedchemexpress.com
α7 nAChR [¹²⁵I]-α-bungarotoxin4.33 nM medchemexpress.comscienceopen.commedchemexpress.com
α7 nAChR ³H-NS144920.194 nM nih.govfrontiersin.org
Human 5-HT₂B Receptor [³H]-mesulergine14 nM abmole.commedchemexpress.commedchemexpress.com
Acetylcholine Receptor (for comparison) [³H]-MLA~3 μM medchemexpress.commedchemexpress.com

Preclinical Efficacy Investigations in Animal Models of Cognitive and Neurological Function

Restoration of Cognitive Function in Impairment Models

Encenicline's pro-cognitive effects have been demonstrated across various animal models of cognitive impairment. These models are designed to induce specific deficits in memory, attention, and sensory processing, allowing for the targeted evaluation of the compound's ability to restore normal function. The activation of α7 nAChRs is believed to enhance neural processing in brain networks crucial for memory and executive function. fiercebiotech.combiospace.com

The non-selective muscarinic receptor antagonist scopolamine (B1681570) is widely used in rodents to induce temporary cognitive deficits, modeling the cholinergic deficits observed in conditions like Alzheimer's disease. plos.orgsemanticscholar.org In this context, encenicline (B607309) has shown efficacy in reversing scopolamine-induced memory impairments.

In the novel object recognition task (ORT), a test of recognition memory, encenicline administration in rats was found to reverse memory deficits induced by scopolamine. medchemexpress.comfrontiersin.org Studies demonstrated that encenicline significantly restored memory function in scopolamine-treated rats. medchemexpress.com Furthermore, an interesting synergistic effect was observed when a sub-efficacious amount of encenicline was co-administered with a sub-efficacious amount of donepezil (B133215); the combination fully restored memory, whereas neither compound was effective on its own at those levels. medchemexpress.com This memory-enhancing effect of encenicline was confirmed to be mediated by the α7 nAChR, as it was blocked by the selective α7 nAChR antagonist, methyllycaconitine (B43530). medchemexpress.com

Animal ModelImpairment AgentTaskKey FindingsCitation
RatScopolamineObject Recognition Task (ORT)Encenicline significantly restored memory function. medchemexpress.com
RatScopolamineObject Recognition Task (ORT)Co-administration of sub-efficacious levels of encenicline and donepezil fully restored memory. medchemexpress.com
RatNatural Forgetting (24h delay)Object Recognition Task (ORT)Encenicline improved memory; this effect was blocked by the α7 nAChR antagonist methyllycaconitine. medchemexpress.com

Beyond memory, the role of encenicline in modulating higher-order cognitive functions like attention and vigilance has been investigated. Research in rat models has demonstrated that partial agonism at the α7 nAChR can improve these functions. medkoo.com Specifically, studies in low-attentive rats have shown that encenicline improves both attention and vigilance, suggesting that its mechanism of action extends to enhancing sustained attention capabilities. medkoo.comnih.gov This is consistent with the conceptualization of α7 nAChR activation enhancing brain networks associated with attention. fiercebiotech.combiospace.com

Animal ModelCognitive DomainKey FindingsCitation
Low-attentive ratsAttention, Impulsive Action, VigilancePartial agonism at the α7 nAChR by encenicline improved performance in all three domains. medkoo.comnih.gov

Sensory gating is a neurological process that filters redundant or irrelevant stimuli from the brain. Deficits in this process, often measured by the suppression of the P50 auditory evoked potential, are a feature of certain neuropsychiatric disorders. The α7 nAChR is known to play a critical role in mediating sensory gating. scienceopen.com Animal models, such as the DBA/2 mouse strain which has a naturally low density of α7 nAChRs, are utilized to study these deficits. scienceopen.com

Preclinical studies have indicated that activating α7 nAChRs can ameliorate sensory gating deficits. scienceopen.comresearchgate.net Agonists of the α7 nAChR have shown beneficial effects in animal models with sensory gating deficits. scienceopen.com Encenicline is believed to activate brain networks associated with sensory gating, thereby enhancing neural processing and potentially reversing these deficits. fiercebiotech.combiospace.com

Improvements in Attention and Vigilance

Exploration in Neuroinflammatory Models

The α7 nAChR is not only present in the central nervous system but also on peripheral immune cells, where it plays a key role in the "cholinergic anti-inflammatory pathway". uq.edu.auresearchgate.nettandfonline.com This pathway is a neural circuit that modulates peripheral immune responses. researchgate.net Activation of α7 nAChRs on immune cells like macrophages can inhibit the release of pro-inflammatory cytokines. google.comnih.gov Encenicline's efficacy has been explored in this context using preclinical models of inflammation.

Encenicline's anti-inflammatory properties have been evaluated in murine models of experimental colitis induced by agents such as trinitrobenzenesulfonic acid (TNBS) and dextran (B179266) sulfate (B86663) sodium (DSS). medkoo.comuq.edu.aunih.gov In these models, treatment with encenicline was shown to significantly alleviate the severity of colitis. uq.edu.aunih.gov

The observed improvements included reductions in macroscopic disease scores and myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration. uq.edu.aunih.gov Furthermore, immunohistochemical analysis revealed that encenicline treatment significantly reduced the infiltration of key immune cells—specifically macrophages, neutrophils, and B cells—into the colon tissue of the treated animals. medkoo.comuq.edu.aunih.gov

Animal ModelInducing AgentKey OutcomesCitation
MouseTrinitrobenzenesulfonic acid (TNBS)Attenuated colitis, reduced macroscopic parameters and MPO activity, decreased infiltration of macrophages, neutrophils, and B cells. uq.edu.aunih.govufrgs.br
MouseDextran sulfate sodium (DSS)Attenuated colitis, reduced macroscopic parameters and MPO activity. uq.edu.aunih.govufrgs.br

The anti-inflammatory effects of encenicline in preclinical colitis models are mediated through its agonist activity at the α7 nAChR. uq.edu.aunih.gov The mechanism involves the modulation of specific T cell populations within the gut. In the TNBS-induced colitis model, encenicline treatment led to a reduction in the frequency of FoxP3(+) IL-17A(+) T cells in the colon. uq.edu.aunih.gov In the DSS-induced colitis model, encenicline treatment resulted in an increased frequency of regulatory FoxP3(+) T cells while reducing the frequency of pro-inflammatory IL-17A(+) T cells. uq.edu.aunih.gov These findings suggest that encenicline alleviates colitis by altering the number and/or activation status of immune cells in the gut, highlighting the therapeutic potential of targeting the α7 nAChR for inflammatory conditions. medkoo.comuq.edu.aunih.gov

Structure Activity Relationship Sar Studies and Analog Development

Identification of Key Pharmacophores for Alpha-7 nAChR Agonism

The fundamental structure of α7 nAChR agonists, including encenicline (B607309), is characterized by a "canonical" pharmacophore. This model consists of a basic nitrogen atom, which is protonated at physiological pH, and a hydrogen bond acceptor, typically a pyridine (B92270) nitrogen atom or a similar aromatic system. These two key features are separated by a specific distance, crucial for effective binding to the receptor.

In the case of encenicline, the quinuclidine (B89598) ring provides the essential basic nitrogen, while the benzothiophene (B83047) carboxamide moiety serves as the hydrogen bond acceptor region. ontosight.ai The precise spatial arrangement of these components is critical for the molecule's ability to selectively bind to and activate the α7 nAChR. nih.gov

Impact of Structural Modifications on Binding Affinity and Functional Activity

Systematic alterations to the encenicline scaffold have provided deep insights into the structural requirements for potent and selective α7 nAChR agonism.

Quinuclidine Moiety Significance

The quinuclidine fragment is an indispensable component for the biological activity of this class of compounds. researchgate.net Its rigid, bicyclic structure correctly orients the basic nitrogen for optimal interaction with the receptor's binding site. Studies have consistently shown that the presence of the quinuclidine moiety is essential for achieving high binding affinity and functional agonism at the α7 nAChR. researchgate.net

Stereochemistry and Enantiomeric Activity (e.g., R-configuration)

The stereochemistry at the C3 position of the quinuclidine ring plays a pivotal role in determining the compound's selectivity for different nAChR subtypes. For encenicline and its analogs, the (R)-configuration is crucial for selective agonism at the α7 nAChR. researchgate.netresearchgate.net The (R)-enantiomers consistently demonstrate higher selectivity for α7 over other subtypes like α4β2 and α3β4. researchgate.netresearchgate.net In contrast, the corresponding (S)-enantiomers tend to show a preference for the α3β4 subtype. researchgate.netmdpi.com This stereochemical preference highlights the specific three-dimensional arrangement required for effective interaction with the α7 nAChR binding pocket.

EnantiomerPreferred nAChR Subtype
(R)-configurationα7
(S)-configurationα3β4

This table summarizes the general trend of enantiomeric preference for nAChR subtypes based on the quinuclidine scaffold.

Linker Length and Heterocyclic Core Modifications (e.g., Triazole Derivatives)

The nature and length of the linker connecting the quinuclidine moiety to the aromatic core significantly impact the compound's pharmacological profile. Researchers have explored various linker lengths and compositions to optimize binding and functional activity. For instance, in a series of analogs based on the α7 nAChR agonist SEN12333, alterations in the alkyl chain linker length led to a wide range of binding affinities, with only the parent compound showing functional activity. nih.gov

Furthermore, modifications to the heterocyclic core have led to the development of novel analogs. The substitution of the benzothiophene core with a 1,2,3-triazole ring has proven to be a successful strategy. researchgate.net This triazole core acts as a bioisostere of the amide bond and has been instrumental in creating new series of potent α7 nAChR agonists. researchgate.net These triazole derivatives often retain the essential quinuclidine fragment and have shown promising in vitro biological activity. researchgate.net

Computational Modeling and Molecular Docking Approaches

Computational methods, including homology modeling and molecular docking, have been invaluable in understanding the interactions between encenicline analogs and the α7 nAChR. researchgate.netnih.gov Given the absence of an experimentally determined 3D structure for the human α7 nAChR, homology models have been constructed based on related protein structures. oncotarget.com

These models allow for the virtual screening of large compound libraries and provide insights into the binding modes of different ligands. oncotarget.com Docking studies have helped to rationalize the observed SAR, for example, by illustrating how the (R)-enantiomer of a quinuclidine derivative fits more favorably into the binding pocket of the α7 receptor compared to its (S)-counterpart. mdpi.com These computational approaches guide the rational design of new analogs with predicted improved affinity and selectivity. nih.gov

Development of Novel Analogues with Improved Preclinical Profiles

The insights gained from SAR and computational studies have driven the development of novel encenicline analogs with enhanced preclinical characteristics. The goal is to optimize potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Solid State Chemistry and Pharmaceutical Crystallography of Encenicline Hydrochloride

Polymorphism of Encenicline (B607309) Hydrochloride

Encenicline hydrochloride is a notable example of a dodecamorphic compound, meaning it can exist in at least twelve different crystalline forms, or polymorphs. acs.orgresearchgate.net This extensive polymorphism is exceptional, with a record-breaking ten of these crystal structures having been solved and characterized. acs.orgresearchgate.netx-mol.com The study of its solid-form landscape has revealed that in addition to previously known polymorphs, numerous new ones, along with their precursor solvates and several new hydrates, have been identified. acs.orgresearchgate.net

The formation of these various polymorphs is intricately linked to the desolvation of different solvates. lu.lv In fact, a significant number of the anhydrous crystal forms of this compound are only accessible through this desolvation route. worktribe.com

Characterization of Crystalline Forms (e.g., Form I, II, X)

Initial studies identified three monohydrate polymorphous forms of this compound, designated as Form I, Form II, and Form X. iucr.orggoogle.com These forms were characterized using techniques such as powder X-ray diffraction (PXRD), which provides a unique fingerprint for each crystalline structure. iucr.orggoogle.com Further investigations have expanded this landscape considerably, leading to the discovery of eight new polymorphs. researchgate.netiucr.org

The various polymorphic forms have been extensively characterized by a suite of analytical techniques including:

Powder X-ray Diffraction (PXRD): To identify and distinguish between the different crystal lattices. iucr.org

Differential Scanning Calorimetry (DSC): To determine the thermodynamic relationships and phase transitions between polymorphs. iucr.org

Thermogravimetric Analysis (TGA): To study the thermal stability and desolvation processes. iucr.org

Single-Crystal X-ray Diffraction: To solve the detailed three-dimensional atomic arrangement within the crystal. researchgate.net

FT-IR and Raman Spectroscopy: To probe the vibrational modes of the molecules within the crystal structure. researchgate.net

The molecular packing in the crystal structures of the polymorphs is often highly similar to that of their precursor solvates. acs.orgresearchgate.net Furthermore, the conformation of the encenicline molecule is nearly identical across all structures, corresponding to the same energy minimum. acs.orgresearchgate.net

Below is a table summarizing some of the characterized crystalline forms of this compound.

FormTypePrecursorKey Characteristics
Form I MonohydrateCrystallization from various solventsThe crystal structure is stabilized by a strong acid-pyridine hydrogen bond. researchgate.net
Form II MonohydrateThermal treatment of Form IGenerated by heating Form I. researchgate.net
Form X Monohydrate-Identified in early patent literature along with Forms I and II. iucr.orggoogle.com
New Polymorphs (8) Anhydrous/Hydrate (B1144303)Desolvation of various solvatesDiscovered through extensive solid form screening, significantly expanding the known polymorphic landscape. researchgate.net

Preparation and Interconversion of Polymorphs

The preparation of the various polymorphs of this compound is heavily reliant on the process of desolvation from a wide array of solvates. acs.orglu.lv It has been found that at least 30 solvates can be formed, which in turn can lead to 12 neat polymorphs upon removal of the solvent. lu.lv This highlights the critical role of solvent choice in accessing different crystalline forms.

The interconversion between polymorphs can be induced by thermal treatment. researchgate.net For instance, Form II can be generated by heating Form I. researchgate.net The thermodynamic relationship between Forms I and II has been described as enantiotropic, while the relationship between Forms I and X is monotropic, based on solubility measurements. iucr.org

Formation and Transformations of Hydrates and Solvates

This compound readily forms hydrates, with at least four distinct monohydrate phases having been identified. acs.org The formation of these hydrates is so favorable that crystallization in a nonsolvated form directly from aqueous solution is not observed, indicating the crucial role of water in stabilizing the crystal structure. acs.org

Monohydrate Phases and Their Crystal Structures

Four monohydrate phases of this compound have been crystallized and studied. acs.org Three of these have had their crystal structures determined, revealing a common structural motif: an this compound-water hexamer. acs.org These hexamers are composed of this compound and water molecules linked by hydrogen bonds. amazonaws.com

These hexamer units then stack into similar slabs, which are packed identically in monohydrates I, II, and III. acs.org The specific arrangement and interactions within these hexamer slabs are key determinants of the properties of each monohydrate phase. acs.org

Monohydrate PhaseKey Structural Feature
Monohydrate I Contains Enc-HCl-water hexamers stacked into slabs. acs.org
Monohydrate II Also features Enc-HCl-water hexamers in a similar slab arrangement. acs.org
Monohydrate III Comprised of Enc-HCl-water hexamers forming similar slabs. acs.org
Monohydrate X Identified, but detailed crystal structure information is less available in the provided context. iucr.orgamazonaws.com

Dehydration Mechanisms and Desolvation Products

The monohydrate phases of this compound exhibit high stability, and their primary structural motifs often remain intact even after dehydration. acs.org This leads to the formation of desolvated products that are isostructural (for Forms I and II) or isomorphic (for Form III) with their parent hydrates. acs.org

The dehydration process can be studied using techniques like thermogravimetric analysis (TGA) and hot-stage microscopy. iucr.orgamazonaws.com The dehydration of the monohydrates can result in the formation of new anhydrous phases. researchgate.net For example, heating a single crystal of a hydrated form can lead to a solid-solid phase transition to a new anhydrous form. researchgate.net The dehydration from a hydrate to an anhydrous form can be an isostructural process, meaning the basic crystal lattice is maintained, or it can involve significant structural rearrangements. researchgate.net

The kinetics of desolvation have been investigated, with the process being dependent on temperature. amazonaws.com

Influence of Water on Crystal Structure Stability and Intermolecular Interactions

Water plays a critical role in the crystallization and stability of this compound solid forms. acs.org The incorporation of water molecules into the crystal lattice facilitates efficient intermolecular interactions that are crucial for the stabilization of the structures. acs.org

Even after dehydration, the fundamental packing arrangements established in the hydrates often persist in the resulting anhydrous forms. acs.org The removal of water can lead to a decrease in the void space within the crystal structure. amazonaws.com The features of the hexamer slabs present in the monohydrates directly influence the properties of both the hydrates and their corresponding dehydrates, including their dehydration mechanism and the stability of each phase. acs.org

Spectroscopic and Diffractional Characterization Techniques (e.g., X-ray Diffraction)

The various solid forms of this compound have been characterized using a suite of analytical techniques. X-ray powder diffraction (XRPD) is a primary tool for distinguishing between different polymorphic and solvated forms. iucr.orggoogle.com Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional atomic arrangement within the crystal lattice for numerous polymorphs and solvates. researchgate.netacs.org In instances where single crystals are not obtainable, crystal structures have been successfully determined from high-quality powder diffraction data. iucr.orgresearchgate.net

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), have been employed to investigate the thermal stability and phase transitions of these forms. iucr.org Spectroscopic methods, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide complementary information on the molecular vibrations and have been used to characterize different forms. researchgate.net Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has also been utilized to characterize the monohydrate crystal forms. amazonaws.com

A remarkable aspect of this compound is its extensive polymorphism, with studies revealing it to be dodecamorphic, meaning it can exist in twelve different crystalline forms. acs.orgresearchgate.net This represents a record-breaking number of solved crystal structures for a polymorphic compound. acs.orgresearchgate.net Research has identified four monohydrate phases and numerous non-solvated polymorphs and other solvates. researchgate.netacs.orgresearchgate.net The characterization data for several of these forms, including their precursor solvates, have been thoroughly documented. acs.org

Below is a table summarizing some of the characterized solid forms of this compound and the techniques used for their analysis.

Solid Form TypeSpecific Forms IdentifiedKey Characterization Techniques
Monohydrates Forms I, II, III, X, V, VIXRPD, Single-Crystal XRD, DSC, TGA, Solid-State NMR researchgate.netiucr.orggoogle.comacs.orgamazonaws.com
Anhydrous Polymorphs Forms ID, IID, IIID, V, VI, VII, VIII, IX, and othersXRPD, DSC, TGA scispace.comresearchgate.net
Solvates Acetic acid disolvate, and over 30 othersSingle-Crystal XRD, XRPD, Thermal Analysis acs.orglu.lv

Analysis of Intermolecular Interactions and Crystal Packing

The stability and properties of the different solid forms of this compound are dictated by the intricate network of intermolecular interactions within the crystal lattice. acs.org Water has been identified as playing a critical role in guiding the crystallization process and stabilizing the resulting structures, as evidenced by the formation of four distinct monohydrate phases while a non-solvated phase is not observed directly from crystallization. researchgate.netacs.orglu.lv

Hydrogen bonding is a dominant force in the crystal structures of this compound hydrates. In three of the characterized monohydrate forms (I, II, and III), a fundamental structural motif is an this compound-water hexamer. researchgate.netacs.orglu.lv These hexamers are formed through a network of hydrogen bonds involving the water molecules, the chloride anions, and the encenicline cations. amazonaws.com The formation of these robust hydrogen-bonded hexamers is energetically favorable and contributes significantly to the stability of the monohydrate structures. amazonaws.com

Even upon dehydration, the primary structural motifs established by these hydrogen bonds tend to remain intact, leading to the formation of isostructural or isomorphic desolvated forms. researchgate.netacs.orglu.lv This indicates the exceptional stability of the hydrogen bonding arrangements. researchgate.netresearchgate.net Computational analyses have quantified the interaction energies, revealing that the formation of the hydrogen-bonded hexamer slabs is approximately three times more energetically favorable than other interactions, such as stacking. amazonaws.com

The interplay between the strong, directional hydrogen bonds and the weaker, non-directional stacking interactions governs the complex polymorphic landscape of this compound.

Hydrogen Bonding Networks

Implications of Solid Forms for Preclinical Pharmaceutical Development

The profound polymorphism of this compound has significant implications for its preclinical development. The existence of multiple crystalline forms, each with unique physicochemical properties such as solubility, dissolution rate, and stability, necessitates a thorough solid-form screening and selection process. researchgate.netgoogle.com The choice of a specific polymorphic form for development is critical, as it can impact the drug's bioavailability and manufacturability. researchgate.net

The discovery that a single, stable monohydrate form (Form I) can be crystallized directly and reproducibly from the reaction mixture in high purity is a significant advantage for scalable manufacturing. researchgate.net The high stability of the monohydrate forms is also a desirable characteristic, as it reduces the risk of phase transformations during storage and processing, which could alter the drug's performance. researchgate.netacs.org

However, the fact that many of the anhydrous polymorphs can only be accessed through the desolvation of various solvates introduces complexity. scispace.comlu.lv The conditions of desolvation (e.g., temperature, atmosphere) can determine which polymorph is formed. scispace.com This highlights the need for strict control over manufacturing processes to ensure the desired solid form is consistently produced. Understanding the thermodynamic relationships and transformation pathways between the different polymorphs is essential for selecting the most stable form and preventing the appearance of less desirable, metastable forms in the final drug product. iucr.org The extensive knowledge of the solid-state chemistry of this compound allows for the rational selection of a crystalline form with optimal properties for further pharmaceutical development.

Synthetic Methodologies and Chemical Process Development

Optimized Synthesis Routes for Encenicline (B607309) Hydrochloride

The development of an efficient synthesis for encenicline hydrochloride is crucial for its potential as a pharmaceutical candidate. An optimized process aims to be scalable and produce the API in excellent chemical and polymorphic purity. researchgate.netst-andrews.ac.uk A key advancement in this area has been the development of a novel imidazole-mediated one-pot procedure. researchgate.netst-andrews.ac.ukresearchgate.net This method is significant because it allows for the direct crystallization of this compound monohydrate from the reaction mixture. researchgate.netst-andrews.ac.uk This streamlined approach avoids more complex, multi-step processes that can be less efficient and harder to scale for industrial production. The focus on direct crystallization also plays a critical role in controlling the solid-state form of the final product, which is a vital aspect of pharmaceutical manufacturing. researchgate.netst-andrews.ac.uk

One-Pot Synthetic Procedures

A significant breakthrough in the synthesis of this compound is the establishment of an imidazole-mediated one-pot procedure. researchgate.netst-andrews.ac.ukresearchgate.net This process is designed for efficiency and robustness, leading directly to the formation of this compound monohydrate. researchgate.netst-andrews.ac.uk The key feature of this synthesis is its ability to have the desired product crystallize directly from the reaction environment as a pure, non-hygroscopic polymorph known as Form I. researchgate.netst-andrews.ac.uk This method simplifies the manufacturing process by reducing the number of isolation and purification steps, which is advantageous for large-scale production. researchgate.netst-andrews.ac.uk The in-situ generation of an acyl imidazolide (B1226674) is a strategy that has been applied in other complex syntheses to facilitate difficult coupling reactions. acs.org

Control of Chemical and Polymorphic Purity in Synthesis

The control of both chemical and polymorphic purity is a critical aspect of API manufacturing. For this compound, the developed one-pot synthesis directly addresses this by yielding the API with excellent purity. researchgate.netst-andrews.ac.uk

Chemical Purity: The imidazole-mediated one-pot process is designed to be highly selective, minimizing the formation of impurities and simplifying the purification process. researchgate.netst-andrews.ac.uk

Polymorphic Purity: Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a key consideration for this compound. Different polymorphs can have different physical properties, including stability and solubility. google.com The one-pot synthesis is specifically optimized to produce Polymorph Form I of the monohydrate directly from the reaction mixture. researchgate.netst-andrews.ac.uk

Extensive research has been conducted on the solid-state forms of this compound. It is known to be a highly polymorphic compound, with studies identifying a record-breaking number of polymorphs. researchgate.net As of 2019, four monohydrate phases were identified, all demonstrating high stability. researchgate.net A later study revealed that R-encenicline hydrochloride is dodecamorphic, meaning it has twelve polymorphs, with ten of those crystal structures being solved. researchgate.net This highlights the complexity and the importance of controlling the crystallization process to obtain the desired, stable polymorphic form. researchgate.net The stability of the monohydrate forms is noteworthy, as the main structural motif often remains intact even after dehydration. researchgate.net

Synthesis of Related Salts for Research Purposes (e.g., Sulfate (B86663), Mesylate, Hydrogen Bromide)

To investigate and identify the most suitable form for pharmaceutical development, various salts of encenicline have been synthesized and characterized. The goal was to create crystalline forms that can be reproducibly manufactured on an industrial scale, with improved purity, stability, and solubility compared to the encenicline base. googleapis.com This was achieved by reacting the encenicline base with different inorganic and organic acids in a suitable solvent, followed by isolation and drying of the resulting salt. google.com

The salts developed for research include those formed with hydrobromic acid, sulfuric acid, methanesulfonic acid (mesylate), and benzenesulfonic acid (besylate). google.comgoogleapis.com These alternative salt forms exhibit different physical properties, such as solubility and hygroscopicity. google.comgoogleapis.com For instance, the mesylate salt monohydrate was found to have significantly higher water solubility than the hydrochloride monohydrate Form I. google.com

Below is a table detailing some of the synthesized encenicline salts and their properties:

google.comgoogleapis.comgoogle.comgoogle.com
Salt NameAcid UsedStoichiometry (Encenicline:Acid)Hydration StateNotes
Encenicline Hydrogen BromideHydrobromic Acid1:1Sesquihydrate (1.5 H₂O)
Encenicline SulfateSulfuric Acid2:1Tetrahydrate (4 H₂O) and Hexahydrate (6 H₂O)
Encenicline MesylateMethanesulfonic Acid1:1Monohydrate and Anhydrous "Form II"
Encenicline BesylateBenzenesulfonic Acid1:1Anhydrous

Future Directions and Unexplored Research Avenues

Further Elucidation of Novel Molecular Interactions and Downstream Signaling Pathways

While encenicline (B607309) is primarily characterized as a partial agonist at the orthosteric site of the α7 nAChR, its full molecular interaction profile and the subsequent signaling cascades are not completely understood. medchemexpress.comselleckchem.com Future research should focus on a deeper characterization of its modulatory effects. Encenicline may act as a neuromodulator, influencing multiple neurotransmitter systems like dopamine (B1211576) and glutamate (B1630785), a facet that requires more detailed investigation. nih.gov

Key unexplored areas include:

Metabotropic Signaling: Beyond its ionotropic function (mediating calcium influx), the α7 nAChR can engage in metabotropic signaling through G-proteins, particularly in glial cells like microglia and astrocytes. nih.gov This can activate distinct downstream pathways relevant to neuroinflammation and synaptic modulation. nih.govresearchgate.net Future studies should investigate whether encenicline differentially activates these ionotropic versus metabotropic pathways and how this might vary between cell types (neurons vs. glia) and disease states. nih.gov

Receptor Cross-Talk: Encenicline has been noted to inhibit the 5-HT3 receptor. medchemexpress.commedchemexpress.com The functional consequence of this dual activity is a significant unknown. Research is needed to determine if this interaction is synergistic, additive, or even antagonistic to its α7 nAChR-mediated effects on cognition and inflammation. Understanding this cross-talk is crucial for predicting the compound's full pharmacological profile.

Downstream Pathway Mapping: The activation of α7 nAChR can trigger several downstream signaling pathways, including the JAK2/STAT3 and p38 MAPK pathways. spandidos-publications.comfrontiersin.org While these have been studied in the context of other α7 agonists and disease models like colorectal cancer, specific mapping of the pathways modulated by encenicline in neuropsychiatric and inflammatory conditions is a critical next step. spandidos-publications.com This could reveal novel biomarkers of target engagement and therapeutic response.

Exploration of Additional Preclinical Models of Neuropsychiatric or Inflammatory Conditions

Encenicline's pro-cognitive and anti-inflammatory potential has been evaluated in models of Alzheimer's disease, schizophrenia, and colitis. biospace.comuq.edu.augriffith.edu.au However, the broad distribution and function of the α7 nAChR suggest its relevance in a wider array of pathologies that remain to be explored with this specific compound.

Future preclinical research should include:

Neurodevelopmental and Neuropsychiatric Disorders: Given the established link between α7 nAChR deficits and schizophrenia, exploring encenicline in models of other conditions with overlapping cognitive deficits, such as certain forms of autism spectrum disorder or bipolar disorder, could be fruitful. nih.gov

Traumatic Brain Injury (TBI): The α7 nAChR plays a significant role in the neuroprotective response following TBI. nih.gov Preclinical studies using encenicline in various TBI models are warranted to assess its potential to mitigate acute sequelae like neuroinflammation and oxidative stress. nih.gov

Chronic Pain Syndromes: There is substantial evidence for the role of α7 nAChR in modulating chronic neuropathic and inflammatory pain. frontiersin.org Although other α7 agonists have shown promise, dedicated studies with encenicline in relevant rodent models of chronic pain are lacking and represent a significant opportunity. frontiersin.org

Systemic Inflammatory and Autoimmune Diseases: Encenicline's demonstrated efficacy in experimental colitis suggests its potential in other inflammatory conditions. uq.edu.au Models of rheumatoid arthritis, sepsis, or skin fibrosis, where the cholinergic anti-inflammatory pathway is implicated, would be logical extensions for preclinical testing. researchgate.net

A summary of established and potential preclinical models for encenicline is presented below.

Condition CategoryEstablished Preclinical ModelsPotential Future Preclinical Models
Neurodegenerative Alzheimer's Disease (Scopolamine-induced memory deficit) frontiersin.orggriffith.edu.auParkinson's Disease, Huntington's Disease
Neuropsychiatric Schizophrenia (Cognitive impairment models) nih.govbiospace.comBipolar Disorder, Autism Spectrum Disorders
Inflammatory Colitis (TNBS- and DSS-induced) uq.edu.auRheumatoid Arthritis, Sepsis, Skin Fibrosis researchgate.net
Neurological Injury Not EstablishedTraumatic Brain Injury (TBI), Ischemic Stroke nih.gov
Pain Not EstablishedChronic Neuropathic Pain, Inflammatory Pain frontiersin.org

Advanced Structural Biology of Alpha-7 nAChR Complex with Encenicline

A significant gap in the understanding of encenicline's action is the absence of a high-resolution structure of it bound to the α7 nAChR. Recent breakthroughs in cryo-electron microscopy (cryo-EM) have yielded structures of the human α7 nAChR in resting, activated, and desensitized states, as well as in complex with other antagonists and positive allosteric modulators (PAMs). nih.govnih.gov

Future structural biology efforts should prioritize:

Cryo-EM of Encenicline-α7 nAChR Complex: Determining the high-resolution structure of encenicline bound to the full-length α7 nAChR embedded in a lipidic environment. This would provide precise details of the binding pose and the specific molecular interactions (e.g., hydrogen bonds, cation-π interactions) that define its partial agonism.

Comparative Structural Analysis: Comparing the encenicline-bound structure with apo (unbound), full agonist-bound (like acetylcholine), and antagonist-bound receptor structures. researchgate.net This would elucidate the subtle conformational changes that distinguish partial agonism from full activation or inhibition, offering a structural blueprint for its unique "priming" behavior. nih.gov

Time-Resolved Cryo-EM: Using time-resolved techniques to capture the dynamic transitions of the receptor as encenicline binds and unbinds. This could reveal the structural basis for its kinetics and its influence on receptor desensitization, a critical factor for α7 nAChR-targeted drugs. nih.gov

Computational Approaches for Predicting Solid Form Behavior

Encenicline hydrochloride has a remarkably complex solid-state chemistry. A groundbreaking study revealed that R-Encenicline hydrochloride is "dodecamorphic," meaning it can exist in at least twelve different crystalline forms, or polymorphs. researchgate.netacs.org This represents a record-breaking number of solved crystal structures for a single compound. acs.orglu.lv The formation of these polymorphs, along with various solvates and hydrates, is critical for pharmaceutical development, affecting stability, solubility, and bioavailability. researchgate.net

Future research in this area should leverage computational tools to:

Refine Solid Form Landscapes: Continue to use and refine computational methods to generate and rank the stability of potential polymorphs. researchgate.netresearchgate.net Comparing these computationally generated landscapes with experimental findings can enhance the predictive power of these models for complex pharmaceutical compounds. researchgate.net

Predict Solvate Formation: Develop and test computational models that can predict a compound's propensity to form solvates and hydrates based on its molecular structure and the properties of the solvent. researchgate.netlu.lv

Rationalize Polymorph Formation: Use computational analysis of intermolecular interactions and packing efficiency to understand the specific factors that stabilize each of the twelve known polymorphs of this compound. researchgate.netacs.org This deep understanding can guide crystallization process design to reliably produce the desired, most stable crystalline form.

A summary of the characterized solid forms of R-Encenicline Hydrochloride highlights the compound's complexity.

Form TypeNumber CharacterizedSignificance
Polymorphs 12 (ten solved structures) researchgate.netacs.orgA record-breaking number, indicating extreme polymorphic complexity.
Solvates Multiple (precursors to polymorphs) researchgate.netacs.orgPlay a key role in accessing different polymorphic forms via desolvation.
Hydrates Multiple new hydrates identified researchgate.netacs.orgImportant for understanding stability under varying humidity conditions.

Q & A

Q. What is the mechanism of action of Encenicline hydrochloride in modulating α7 neuronal nicotinic acetylcholine receptors (α7nAChRs)?

this compound (EVP-6124) acts as a selective partial agonist of α7nAChRs, potentiating acetylcholine-mediated signaling without activating or inhibiting heteromeric α4β2nAChRs . Methodologically, receptor selectivity is confirmed via in vitro binding assays using radiolabeled ligands (e.g., α7nAChR-specific antagonists) and functional assays measuring ion channel currents in transfected cell lines .

Q. How is the receptor selectivity of this compound validated in preclinical studies?

Researchers use competitive binding assays to compare Encenicline’s affinity for α7nAChRs against other receptor subtypes (e.g., α4β2nAChRs). Electrophysiological techniques, such as patch-clamp recordings in HEK-293 cells expressing α7 or α4β2 receptors, confirm functional selectivity by measuring ion flux responses to acetylcholine and Encenicline co-administration .

Advanced Research Questions

Q. How do researchers design clinical trials to assess Encenicline’s cognitive effects in Alzheimer’s disease or schizophrenia?

Trials typically employ randomized, double-blind, placebo-controlled crossover designs with pharmacodynamic (PD) endpoints like cognitive test batteries (e.g., Sternberg short-term memory test, digit symbol substitution test) . For example, a Phase II study measured Drug Liking (VAS scales) and abuse potential against active comparators (e.g., phentermine), using mixed-effect statistical models to compare maximum effect (Emax) and area under the effect curve (AUE) .

Q. Why did Encenicline fail in Phase III trials for Alzheimer’s disease despite promising preclinical and early clinical data?

While Encenicline showed good tolerability, Phase III trials revealed insufficient efficacy in improving cognitive endpoints, likely due to poor target engagement or compensatory mechanisms in advanced disease stages . Methodologically, post-hoc analyses of trial data (e.g., subgroup stratification, biomarker correlations) were used to investigate discrepancies between preclinical models (e.g., transgenic mice) and human populations .

Q. What methods are used to analyze Encenicline’s pharmacokinetic (PK) interactions with co-administered substances like ethanol?

PK studies employ non-compartmental analysis to calculate parameters like Cmax and AUC after co-administration of Encenicline and ethanol. PD interactions are assessed via objective cognitive tests (e.g., divided attention test) and subjective scales (e.g., visual analog scales for sedation). A four-way crossover trial demonstrated no significant PK interaction between Encenicline and ethanol, with plasma concentrations measured via LC-MS/MS .

Q. How do researchers address discrepancies between preclinical and clinical data for Encenicline?

Meta-analyses of preclinical studies (e.g., dose-response curves in animal models) and clinical trial outcomes are conducted to identify translational gaps. For instance, differences in α7nAChR expression patterns across species or disease progression stages may explain efficacy variations . Advanced imaging techniques (e.g., PET ligands for α7nAChR occupancy) are also used to validate target engagement in humans .

Q. What analytical techniques characterize Encenicline’s physicochemical properties, such as polymorphism or hydration states?

X-ray diffraction (XRD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS) are employed to study polymorphic forms and hydration/dehydration behavior. For example, four monohydrate forms of this compound were identified, with stability tested under varying humidity and temperature conditions .

Q. What statistical models are used to evaluate Encenicline’s abuse potential in clinical trials?

Mixed-effect models compare PD endpoints (e.g., Drug Liking Emax) between Encenicline, placebo, and positive controls (e.g., phentermine). A study using ARCI (Addiction Research Center Inventory) scales and balance platform tests found Encenicline’s abuse profile resembled placebo more than stimulants, with p-values <0.05 for key endpoints .

Methodological Resources

  • Receptor Binding Assays : Use α7nAChR-transfected cells with radiolabeled α-bungarotoxin for competitive binding studies .
  • Clinical Trial Design : Follow CONSORT guidelines for randomization, blinding, and PD endpoint selection .
  • Data Contradiction Analysis : Apply hierarchical Bayesian models to integrate preclinical and clinical data, adjusting for interspecies variability .

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